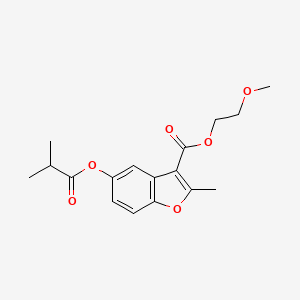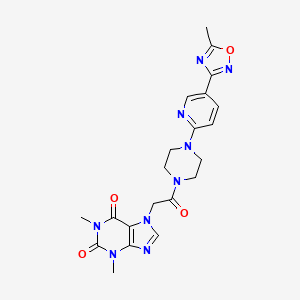
N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a tetrahydrofuran ring, and a nicotinamide group. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom. The nicotinamide group consists of a nitrogen atom double-bonded to a carbon atom, which is also part of an amide group.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. The pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions . The ether linkage in the tetrahydrofuran group might be cleaved under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent . The presence of the pyridine and amide groups might make it somewhat soluble in water .
Wissenschaftliche Forschungsanwendungen
Bisubstrate Inhibitors and Enzyme Studies
N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is involved in the study of bisubstrate inhibitors, particularly concerning enzymes like Nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in physiological and pathological processes by catalyzing the N-methylation of pyridine-containing compounds. The discovery of potent NNMT inhibitors, such as the one mentioned, allows for a deeper understanding of NNMT's role in various diseases and offers a pathway to develop more effective and selective inhibitors. This research is crucial for testing biological and therapeutic hypotheses related to NNMT's function in human diseases (Babault et al., 2018).
NNMT and Cancer Research
Studies have explored the potential involvement of NNMT in conditions like cutaneous malignant melanoma, where it's shown to have a higher expression compared to benign nevi. The research suggests that NNMT could serve as a molecular biomarker for melanoma, aiding in the diagnosis and prognosis of this neoplasm. Understanding the role of substances like N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in inhibiting NNMT could, therefore, have significant implications for cancer research and treatment strategies (Ganzetti et al., 2018).
Biochemical and Kinetic Characterization
The development of assays for characterizing substrates and inhibitors of NNMT, like N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, is pivotal in advancing our understanding of the enzyme's activity and its role in methylation processes. Such assays help in the rapid and efficient analysis of NNMT-mediated reactions, providing insights into the enzyme's substrate scope and potential for inhibitor development. This line of research is critical for unveiling new therapeutic avenues and for the biochemical characterization of NNMT and its inhibitors (van Haren et al., 2016).
Therapeutic Potential and Biomarker Development
The upregulation of NNMT in various solid tumors has highlighted its potential as a tumor biomarker. Research into NNMT expression and its inhibition by compounds like N-(pyridin-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide could provide valuable prognostic information for patients with solid tumors. Such studies contribute to the broader understanding of NNMT's role in cancer and its potential as a target for therapeutic intervention, emphasizing the importance of developing selective NNMT inhibitors for clinical use (Li et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(oxolan-3-yloxy)-N-pyridin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(18-12-2-1-6-16-9-12)11-3-4-14(17-8-11)21-13-5-7-20-10-13/h1-4,6,8-9,13H,5,7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVPPLHHTCOGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)
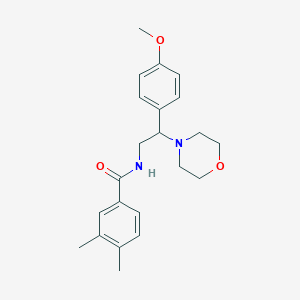
![Benzo[b]thiophene-3-carboxaldehyde, 4-bromo-](/img/structure/B2614269.png)
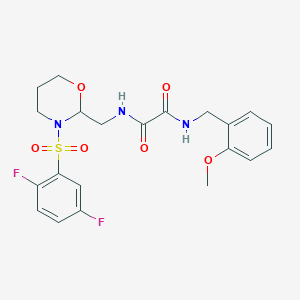

![N-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2614275.png)

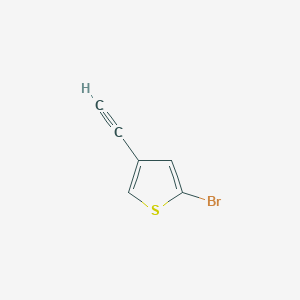
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(pentyloxy)pyridine](/img/structure/B2614278.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2614280.png)
![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2614281.png)
